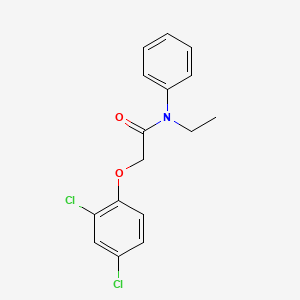

2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Dichlorophenoxyacetic acid, often referred to as 2,4-D, is an organic compound used as a systemic herbicide . It is used to control broadleaf weeds, while having minimal impact on grasses . It is highly water-soluble and can persist in the environment .

Synthesis Analysis

While specific synthesis methods for “2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide” were not found, there are methods for determining the presence of 2,4-D in samples. For instance, a salt-assisted liquid-liquid extraction technique coupled with high-performance liquid chromatography (HPLC) has been developed for the determination of 2,4-D in water and edible seeds samples .Molecular Structure Analysis

The molecular structure of 2,4-D is Cl2C6H3OCH2CO2H . Unfortunately, specific molecular structure analysis for “2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide” was not found.Chemical Reactions Analysis

2,4-D can undergo degradation through advanced oxidation processes . The degradation is highly efficient in ozonation .Physical And Chemical Properties Analysis

2,4-D has a low volatility and a melting point of 138.68°C. It is moderately soluble in unbuffered water, but its solubility increases up to 26.5 g/l in pH 10 buffered water. It is readily soluble in a number of organic solvents .科学研究应用

Biodegradation Studies

The compound is a subject of biodegradation studies, particularly focusing on the role of white-rot fungi in its breakdown. Understanding the biochemical mechanisms of its biodegradation can lead to more environmentally friendly disposal methods and the development of bioremediation strategies .

作用机制

Target of Action

It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), primarily target plant growth processes . They act as synthetic auxins, a type of plant hormone, and are used to control broadleaf weeds .

Mode of Action

Similar compounds like 2,4-d have been reported to kill plants by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production . These actions result in uncontrolled growth and eventual death of the plant .

Biochemical Pathways

It’s known that similar compounds like 2,4-d can be degraded by various microorganisms, affecting certain biochemical pathways . The role of bacteria, enzymes, and genes that regulate the degradation of 2,4-D has been widely studied .

Pharmacokinetics

A study on 2,4-d in rats showed that after oral administration, the compound was absorbed and distributed in the body, with mean cmax values of 6019 and 2184 mg/L for doses of 300 mg/kg and 60 mg/kg respectively . The clearance rates were 1.10 and 0.02 L/(h×kg), respectively .

Result of Action

Similar compounds like 2,4-d have been reported to induce toxicity which affects energy metabolism, morphological perturbation, and oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide. For instance, the degradation of similar compounds like 2,4-D can be influenced by environmental conditions such as the presence of certain microorganisms . Additionally, the indiscriminate use of such compounds can lead to water contamination, posing a threat to humans and animals .

安全和危害

未来方向

属性

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2/c1-2-19(13-6-4-3-5-7-13)16(20)11-21-15-9-8-12(17)10-14(15)18/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVYPQPCJTXHLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(4-fluoro-3-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5651365.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-3-pyridin-4-ylpropanamide](/img/structure/B5651371.png)

![1-{4-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5651395.png)

![4-methoxy-3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]benzenesulfonamide](/img/structure/B5651401.png)

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B5651450.png)

![8-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5651458.png)

![2-(3,5-difluorobenzyl)-8-(2-methoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5651462.png)